
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of an appropriate allyl isocyanate with a fluorophenyl-substituted pyrrolidinone. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted urea compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not well-documented. like other urea derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(4-fluorophenyl)urea: This compound is similar in structure but has the fluorophenyl group in a different position.
1,1-Diallyl-3-(4-fluorophenyl)urea: This compound has two allyl groups instead of one.
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea: This compound has a hydroxy group instead of the pyrrolidinone moiety.
Uniqueness
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the pyrrolidinone moiety, which can impart different chemical and biological properties compared to other urea derivatives
Biological Activity
1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of this compound
The synthesis typically involves the condensation of 3-fluorophenyl derivatives with pyrrolidinone intermediates, leading to the formation of the urea structure. The compound can be synthesized through various methods, including:
- Condensation reactions : Combining 3-fluorophenyl isocyanate with allyl amines.
- Cyclization processes : Utilizing pyrrolidine derivatives to form the oxopyrrolidin ring.
Chemical Structure
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H18FN3O2 |
InChI | InChI=1S/C14H18FN3O2/c1-9(2)16-14(20)17-11-7-13(19)18(8-11)12-5-3-4-10(15)6-12/h3-6,9,11H,7-8H2,1-2H3,(H2,16,17,20) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key interactions include:
- π–π interactions : The fluorophenyl group engages with aromatic residues in proteins.
- Hydrogen bonding : The pyrrolidinone ring forms hydrogen bonds with amino acid side chains.
These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Therapeutic Potential
Research indicates several potential therapeutic applications:
- Anti-inflammatory activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines.
- Anticancer properties : Investigations have shown efficacy against certain cancer cell lines, indicating potential as an anticancer agent.
- Neurological effects : The compound's structure suggests possible interactions with neurotransmitter systems.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-6-16-14(20)17-11-8-13(19)18(9-11)12-5-3-4-10(15)7-12/h2-5,7,11H,1,6,8-9H2,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJCOMZEVMBBBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.